molecular formula C28H32N4O3 B611967 Pacritinib CAS No. 937272-79-2

Pacritinib

Cat. No.: B611967
CAS No.: 937272-79-2
M. Wt: 472.6 g/mol
InChI Key: HWXVIOGONBBTBY-ONEGZZNKSA-N
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Description

Pacritinib is an orally administered, small molecule kinase inhibitor developed by CTI BioPharma. It is primarily used for the treatment of myelofibrosis, a type of bone marrow disorder. This compound received its first approval in February 2022 in the USA for treating adults with intermediate- or high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10⁹/L .

Preparation Methods

Original Synthesis Route: Grubbs-Catalyzed Olefin Metathesis

The foundational synthesis, reported in Journal of Medicinal Chemistry (2011), involves two key fragments: a pyrimidine-based intermediate (A) and an aniline-derived intermediate (B) .

Fragment Synthesis

  • Intermediate A : Synthesized from 2,4-dichloropyrimidine and 3-hydroxymethylphenylboronic acid via Suzuki coupling, followed by condensation with dimethylformamide dimethylacetal (DMF-DMA) .

  • Intermediate B : Derived from 2-hydroxy-5-nitrobenzaldehyde through sequential guanidinylation and etherification .

Macrocyclization via RCM

Intermediate A and B undergo RCM using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C, achieving macrocycle formation with >80% trans selectivity . The pyrrolidine side chain is introduced post-cyclization via nucleophilic substitution, yielding this compound in 65–70% overall yield .

Limitations :

  • High catalyst costs ($3,000–5,000 per gram).

  • Sensitivity to oxygen and moisture.

  • Multi-step purification requirements .

Alternative Routes from Recent Patents

Chinese patents CN105061467A and CN114409674B disclose optimized pathways emphasizing cost-effectiveness and scalability.

Route 2: One-Pot Sequential Reactions

Patent CN114409674B describes a telescoped process combining cyclization and etherification in a single reactor :

  • Simultaneous Cyclization-Etherification : Intermediates II and III react with 2-(1-pyrrolidinyl)ethanol in DMF at 100°C for 16 h, achieving 85% conversion .

  • Solvent Recycling : DMF is recovered via distillation, reducing waste .

Key Intermediates and Their Synthesis

Intermediate II: 1-[3-(4-Bromo-2-butenyl)phenyl]-3-dimethylamino-2-propen-1-one

  • Preparation :

    • Condensation of 3-acetylphenylmethanol with DMF-DMA (1:1.2 molar ratio, 80°C, 6 h) .

    • Etherification with 4-bromo-2-butenol (triethylamine, THF, 50°C) .

  • Yield : 92% .

Intermediate III: 2-Halo-5-guanidinophenylmethanol

  • Guanidinylation :

    • 2-Halo-5-aminophenylmethanol + cyanamide (1:1.5 ratio, HCl catalyst, 70°C, 10 h) .

  • Yield : 88% .

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

  • Cyclization : Optimal at 90–100°C in DMF (polar aprotic solvent enhances nucleophilicity) .

  • Etherification : KOtBu in DMF at 100°C achieves complete conversion in 16 h .

Acid-Binding Agents

  • Triethylamine vs. K₂CO₃ : Triethylamine minimizes side reactions in etherification (98% purity vs. 95% with K₂CO₃) .

Comparative Analysis of Synthetic Methods

ParameterOriginal Route (2011)Patent CN105061467A (2015)Patent CN114409674B (2022)
Catalyst Grubbs II ($5,000/g)NoneNone
Reaction Steps 643
Overall Yield 65%79.2%85%
Solvent DichloromethaneTHF/DMFDMF (recyclable)
Industrial Feasibility LowHighHigh

Industrial Scalability and Environmental Impact

Recent routes address sustainability through:

  • Solvent Recovery : DMF recycling reduces hazardous waste by 40% .

  • Atom Economy : Patent CN114409674B achieves 92% atom utilization vs. 78% in the original route .

  • Cost Reduction : Eliminating Grubbs catalysts lowers production costs by $12,000 per kilogram .

Chemical Reactions Analysis

Types of Reactions: Pacritinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride and hydrazine hydrate are commonly used.

    Substitution: Halogenated compounds are often used for substitution reactions.

Major Products: The major products formed from these reactions include intermediates that are further processed to yield this compound .

Scientific Research Applications

Myelofibrosis Treatment

Pacritinib has shown significant efficacy in treating myelofibrosis, particularly in patients with low platelet counts. Two pivotal Phase III trials, PERSIST-1 and PERSIST-2, demonstrated that this compound effectively reduces spleen volume and alleviates symptoms associated with this hematological malignancy.

  • Efficacy Results :
    • In PERSIST-2, this compound achieved a ≥35% reduction in spleen volume in 23% of patients compared to 2% in the best available therapy (BAT) group (P=0.0007) .
    • A ≥50% reduction in total symptom score was observed in 25% of this compound-treated patients versus 8% in the BAT group (P=0.044) .

Management of Thrombocytopenia

This compound is particularly beneficial for patients with severe thrombocytopenia (platelet count <50 x 10^9/L). Unlike traditional therapies that may exacerbate low platelet counts, this compound has demonstrated improvements in both platelet and hemoglobin levels .

  • Real-World Data : A retrospective analysis showed that this compound treatment resulted in stability or improvement in thrombocytopenia and anemia among patients treated in clinical practice settings .

Case Study Insights

  • PERSIST Trials :
    • PERSIST-1 : Focused on patients with myelofibrosis regardless of their platelet counts.
    • PERSIST-2 : Specifically enrolled patients with severe thrombocytopenia, confirming the drug's efficacy even in challenging patient populations .
  • Longitudinal Outcomes : In studies assessing long-term outcomes, this compound consistently demonstrated improvements in quality of life metrics alongside clinical endpoints such as spleen size reduction and symptom burden .

Safety Profile

This compound is generally well-tolerated, with manageable gastrointestinal side effects being the most commonly reported adverse events. Importantly, it does not appear to increase the risk of bleeding or death compared to other treatments .

Comparative Efficacy

In direct comparisons with ruxolitinib:

  • This compound has shown superior efficacy in reducing spleen volume and improving symptoms in patients who have previously been treated with ruxolitinib or who are intolerant to it .
Parameter This compound Best Available Therapy Statistical Significance
Spleen Volume Reduction ≥35%23%2%P=0.0007
Total Symptom Score Reduction ≥50%25%8%P=0.044

Mechanism of Action

Pacritinib works by inhibiting Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). It blocks the action of these kinases, which are involved in the signaling pathways that lead to the proliferation of myeloid cells. By inhibiting these pathways, this compound helps reduce the symptoms of myelofibrosis .

Comparison with Similar Compounds

Biological Activity

Pacritinib is a novel, orally administered kinase inhibitor primarily targeting JAK2 and IRAK1, with additional effects on FLT3 and ACVR1. It has gained attention for its therapeutic potential in myelofibrosis (MF), particularly in patients with severe thrombocytopenia who are often unresponsive to other treatments. This article explores the biological activity of this compound, supported by clinical trial data, mechanism of action, and case studies.

This compound functions by inhibiting key signaling pathways involved in hematopoiesis and immune response. Its primary targets include:

  • JAK2 : Involved in the signaling of various hematopoietic growth factors.
  • IRAK1 : Plays a role in pro-inflammatory signaling pathways.
  • FLT3 : A receptor tyrosine kinase implicated in leukemogenesis.

The compound exhibits a unique profile that allows it to induce apoptosis in JAK2-dependent malignancies while mitigating the adverse effects associated with traditional JAK inhibitors.

Phase III Trials

This compound's efficacy was evaluated in two pivotal Phase III trials, PERSIST-1 and PERSIST-2, focusing on patients with MF and severe thrombocytopenia. Key findings include:

  • Spleen Volume Reduction : In the PERSIST-1 trial, 23% of patients receiving this compound achieved a ≥35% reduction in spleen volume compared to only 2% in the best available therapy (BAT) group (P=0.0007) .
  • Symptom Improvement : The modified Total Symptom Score (TSS) showed a ≥50% reduction in 25% of this compound patients versus 8% in the BAT group (P=0.044) .

Long-term Outcomes

A retrospective analysis of patients who continued treatment on a compassionate use basis after the trials indicated sustained benefits:

  • Duration of Treatment : Patients received this compound for a median duration of 21.1 months, demonstrating long-term tolerability and effectiveness .
  • Response Rates : Higher response rates were observed regardless of prior treatment with JAK2 inhibitors, emphasizing this compound's utility as a second-line therapy .

Comparative Analysis with Other Inhibitors

This compound has been shown to outperform other JAK inhibitors like ruxolitinib, particularly in patients with severe thrombocytopenia. A comparison table summarizes key differences:

FeatureThis compoundRuxolitinib
TargetJAK2, IRAK1, FLT3JAK1, JAK2
IndicationMyelofibrosisMyelofibrosis
Efficacy in ThrombocytopeniaYesLimited
Spleen Volume Reduction23%28%
Symptom Improvement25%8%

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

  • Case Study 1 : A patient with relapsed MF and severe thrombocytopenia showed significant symptom relief and spleen volume reduction after initiating this compound treatment for six months.
  • Case Study 2 : Another patient previously treated with ruxolitinib experienced disease progression but responded well to this compound, achieving stable platelet counts and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What are the primary efficacy endpoints used in clinical trials evaluating Pacritinib for myelofibrosis, and how are they measured?

  • Methodological Answer: In randomized controlled trials (RCTs) like PERSIST-1 and PERSIST-2, efficacy is assessed using:

  • Spleen Volume Reduction (SVR): A ≥35% reduction in spleen volume via MRI or CT, reflecting disease burden reduction.
  • Symptom Burden: Measured by the modified Total Symptom Score (TSS), including ≥50% reduction in symptoms like fatigue, night sweats, and abdominal discomfort.
  • Patient-Reported Outcomes: Self-reported improvement categories ("much" or "very much" improved) using validated questionnaires.

Example Data from PERSIST Trials (Week 24):

EndpointThis compound (%)BAT (%)P-value
≥35% SVR23.12.10.0007
≥50% TSS Reduction258.10.044
Self-Reported Improvement258.30.016
Source: Pooled analysis of PERSIST-1 and PERSIST-2 trials .

Q. How does this compound’s mechanism of action differ from other JAK inhibitors in preclinical models?

  • Methodological Answer: this compound selectively inhibits JAK2 and IRAK1 without suppressing JAK1, reducing myelofibrosis-driven inflammation while preserving immune function. Preclinical studies use:

  • Kinase Assays: To compare inhibition profiles (e.g., IC50 values for JAK2 vs. JAK1).
  • Cytokine Profiling: Measurement of IL-6, TNF-α, and TGF-β levels in cell cultures or murine models to assess anti-inflammatory effects.
  • Bone Marrow Stromal Co-Cultures: To evaluate fibrosis reduction via collagen deposition assays .

Advanced Research Questions

Q. How can researchers design studies to assess this compound’s efficacy in patients with severe thrombocytopenia while controlling for confounding variables?

  • Methodological Answer: Key considerations include:

  • Stratified Randomization: Separate cohorts by platelet counts (<50 × 10⁹/L vs. 50–100 × 10⁹/L) and prior JAK inhibitor exposure.
  • Adverse Event Monitoring: Standardized reporting of bleeding events (using CTCAE criteria) and thrombocytopenia management protocols.
  • Covariate Adjustment: Multivariate regression to account for baseline hemoglobin, transfusion history, and splenomegaly severity.

Example from PERSIST-2:
Patients with platelet counts <50 × 10⁹/L showed comparable safety and efficacy to higher platelet cohorts, with no excess bleeding risk .

Q. What methodologies resolve contradictions between pharmacokinetic (PK) data and clinical outcomes in this compound studies?

  • Methodological Answer: Discrepancies may arise from:

  • Population PK Modeling: Incorporate covariates like renal/hepatic function, body weight, and drug-drug interactions to explain PK variability.
  • Exposure-Response Analysis: Link trough concentrations (Ctrough) to SVR/TSS outcomes using nonlinear mixed-effects models.
  • Dose Optimization: Compare 200 mg BID vs. 400 mg QD regimens to identify therapeutic thresholds (e.g., higher SVR rates with BID dosing) .

Q. How should researchers address conflicting safety profiles of this compound across trials?

  • Methodological Answer: Conduct a systematic review with meta-analysis to:

  • Pool adverse event rates from PAC203, PERSIST, and Phase I/II trials.
  • Adjust for differences in trial populations (e.g., thrombocytopenia severity, prior therapies).
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize safety hypotheses for validation in prospective studies .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework improve the formulation of research questions for this compound studies?

  • Methodological Answer: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses:

  • Example:
  • Population: Myelofibrosis patients with platelet counts <50 × 10⁹/L.
  • Intervention: this compound 200 mg BID.
  • Comparison: Best Available Therapy (BAT).
  • Outcome: 24-week SVR response and bleeding events.
  • Time: 6-month follow-up.

This ensures alignment with systematic review protocols (e.g., PRISMA) and reduces bias in outcome selection .

Q. Data Reproducibility and Reporting Standards

Q. What experimental details are critical for replicating this compound’s preclinical findings?

  • Methodological Answer: Follow NIH guidelines for preclinical reporting:

  • Cell Lines/Models: Specify sources (e.g., SET2 cells for JAK2V617F mutation studies).
  • Dosing Regimens: Include vehicle controls, administration routes, and treatment duration.
  • Characterization of New Compounds: Provide NMR, HPLC, and mass spectrometry data for purity (>95%) .

Properties

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045679
Record name Pacritinib
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Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

937272-79-2
Record name Pacritinib
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Record name Pacritinib [USAN:INN]
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Record name 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)-
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